molecular formula C10H9NO B1316492 Isoquinolin-5-ylmethanol CAS No. 76518-57-5

Isoquinolin-5-ylmethanol

Cat. No. B1316492
CAS RN: 76518-57-5
M. Wt: 159.18 g/mol
InChI Key: HSPKIXPRSRGOQK-UHFFFAOYSA-N
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Description

Isoquinolin-5-ylmethanol is a chemical compound with the molecular formula C10H9NO . It is a solid at room temperature .


Synthesis Analysis

The synthesis of Isoquinolin-5-ylmethanol and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The synthesis involves various methods including metal catalysts to catalyst-free processes in water .


Molecular Structure Analysis

The molecular structure of Isoquinolin-5-ylmethanol consists of a benzene ring fused to a pyridine ring . The InChI code for Isoquinolin-5-ylmethanol is 1S/C10H9NO/c12-7-9-3-1-2-8-6-11-5-4-10 (8)9/h1-6,12H,7H2 .


Chemical Reactions Analysis

Isoquinoline and its derivatives demonstrate a wide range of biological activities . The chemistry of a biomaterial directly contributes to its interaction with biological environments .


Physical And Chemical Properties Analysis

Isoquinolin-5-ylmethanol has a molecular weight of 159.19 . It is a solid at room temperature .

Safety And Hazards

Isoquinolin-5-ylmethanol has a GHS07 signal word warning . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Future Directions

The future directions of Isoquinolin-5-ylmethanol research could involve the development of new strategies for the synthesis of isoquinoline derivatives . This rapidly developing field is expected to continue making significant advances .

properties

IUPAC Name

isoquinolin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPKIXPRSRGOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511030
Record name (Isoquinolin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-5-ylmethanol

CAS RN

76518-57-5
Record name (Isoquinolin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Czarnocki - Journal of chemical research. Synopses (Print), 1992 - pascal-francis.inist.fr
Enantio- and diastereo-selective synthesis of [R-(R*,R*)]-α-1,3-benzodioxol-5-yl-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo-[4,5-g]isoquinolin-5-ylmethanol from D-ribonolactone … Enantio- and diastereo-selective synthesis of [R-(R*,R*)]-α-1,3-benzodioxol-5-yl-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo-[4,5-g]isoquinolin-5-ylmethanol …
Number of citations: 1 pascal-francis.inist.fr
AK Parhi, Y Sun, HY Sagong, J Rosado-Lugo, P Datta… - 2022 - researchsquare.com
S-(3, 4-dichlorobenzyl) isothiourea (A22) and mecillinam are the only known antibacterial agents that act on the rod-shape maintenance mechanism of rod-like bacteria. This makes …
Number of citations: 2 www.researchsquare.com
FAX To - pubs.rsc.org
Featuring highly technical, primary literature in bi o med ical I y related R& D, Bioconiusafe Chemistry centralizes information previously published in some 200 different scholarly …
Number of citations: 0 pubs.rsc.org
A Convery, PV Kavanagh, T Michael, BMK Lambert… - pubs.rsc.org
… Enantio- and Diastereo-selective Synthesis of [R-(R*,R*)]-al,3-Benzodioxol-5-yl-5,6,7,8-tetrahydro-6-methyl-l,3-dioxolo[4,5-g]isoquinolin-5-ylmethanol from D-Ribonolactone Zbigniew …
Number of citations: 0 pubs.rsc.org

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